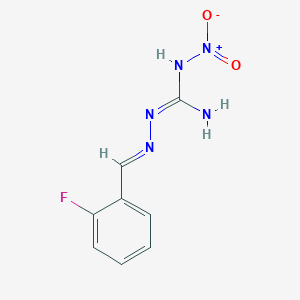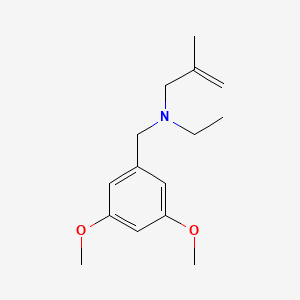
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide, also known as FBNI, is a chemical compound that has been studied extensively for its potential use in scientific research. FBNI is a member of the hydrazinecarboximidamide family and is a derivative of 2-(2-chlorobenzylidene)-N-nitrohydrazinecarboximidamide (CCNI), which has been shown to have anti-tumor properties. In
作用機序
The mechanism of action of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to bind to the colchicine binding site on tubulin, which prevents the formation of microtubules and disrupts the cell cycle.
Biochemical and Physiological Effects:
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-tumor properties, 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is necessary for their growth and survival.
実験室実験の利点と制限
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to be effective against a wide range of cancer cell lines, making it a potentially valuable tool for cancer research. However, there are also some limitations to using 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
将来の方向性
There are several future directions for research on 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide. One area of interest is in developing more potent derivatives of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide that could be used as anti-cancer drugs. Another area of research is in understanding the mechanism of action of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide and its potential off-target effects. Finally, there is interest in exploring the use of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide in combination with other anti-cancer drugs to increase their effectiveness.
合成法
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide can be synthesized by the reaction of 2-fluorobenzaldehyde and N-nitrohydrazinecarboximidamide in the presence of a catalyst. The reaction yields 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide as a yellow crystalline solid with a melting point of 185-187°C. The purity of 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide can be confirmed by using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has been studied for its potential use in scientific research due to its ability to inhibit the growth of cancer cells. In vitro studies have shown that 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide is effective against a wide range of cancer cell lines, including breast, lung, and prostate cancer cells. 2-(2-fluorobenzylidene)-N-nitrohydrazinecarboximidamide has also been shown to inhibit the growth of cancer cells in vivo in animal models.
特性
IUPAC Name |
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5O2/c9-7-4-2-1-3-6(7)5-11-12-8(10)13-14(15)16/h1-5H,(H3,10,12,13)/b11-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSGYDGWMMRDKY-VZUCSPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(\N)/N[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)
![4-benzyl-N-{[(4-methoxyphenyl)amino]carbonothioyl}-1-piperazinecarboximidamide](/img/structure/B5850895.png)




![1,2-dihydro-10H-cyclopenta[gh]isoindolo[2,1-a]perimidin-10-one](/img/structure/B5850933.png)

![methyl 3-{[(3-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5850945.png)


